MFCD18316355

Description

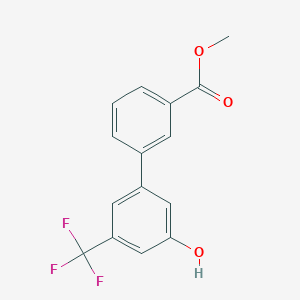

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-14(20)10-4-2-3-9(5-10)11-6-12(15(16,17)18)8-13(19)7-11/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBDQRSWUCRSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686656 | |

| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-06-7 | |

| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Framycetin S Biological Activity

Molecular Interactions with Bacterial Ribosomal Subunits

Framycetin's antibacterial activity is centered on its ability to bind to the bacterial ribosome, specifically the 30S ribosomal subunit. pharmacompass.comdrugbank.comncats.iomedtigo.com This interaction is a critical first step that triggers a cascade of events, disrupting the fidelity of protein translation.

Binding to the 30S Ribosomal Subunit

Framycetin (B1674049) binds with high affinity to the 30S ribosomal subunit, a key component of the bacterial ribosome responsible for decoding messenger RNA (mRNA). drugbank.comncats.iomedtigo.comnih.govhres.cancats.io This binding is a crucial prerequisite for its antibiotic function, setting the stage for more specific interactions with ribosomal RNA and proteins. toku-e.combiosynth.com

Specific Interaction with 16S Ribosomal RNA (rRNA)

At the heart of framycetin's binding to the 30S subunit is its specific interaction with the 16S ribosomal RNA (rRNA). pharmacompass.comdrugbank.comnih.govncats.iounict.it Research indicates that framycetin binds to a highly conserved region of the 16S rRNA, specifically in the vicinity of nucleotide 1400 in the A-site. drugbank.comncats.ionih.govncats.iounict.it This area is critical for the accurate decoding of the mRNA codon. The binding involves four nucleotides of the 16S rRNA, an interaction that stabilizes a conformation of the ribosome that is prone to errors. drugbank.comncats.ionih.govncats.iounict.it

Interference with Ribosomal Decoding Site and mRNA Misreading

The binding of framycetin to the A-site of the 16S rRNA and its interaction with the S12 protein directly interfere with the ribosomal decoding site. pharmacompass.comdrugbank.comncats.ionih.govncats.iounict.it This interference disrupts the normal interaction between the mRNA codon and the anticodon of the transfer RNA (tRNA). drugbank.comnih.govunict.it Consequently, the ribosome's proofreading mechanism is compromised, leading to a high frequency of mRNA misreading. pharmacompass.comtoku-e.comdrugbank.comnih.govncats.io This results in the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.comnih.govunict.it

Impact on Polypeptide Synthesis and Polysome Disruption

The misreading of mRNA induced by framycetin has profound consequences for polypeptide synthesis. The incorporation of incorrect amino acids leads to the production of nonfunctional or even toxic proteins. pharmacompass.comdrugbank.comnih.govunict.it Furthermore, framycetin's interference with the initiation complex of protein synthesis can lead to premature termination of translation. nih.gov This disruption of normal protein production also leads to the breakdown of polysomes—complexes of multiple ribosomes translating the same mRNA molecule—into nonfunctional monosomes. pharmacompass.comdrugbank.comnih.govunict.it This multifaceted assault on protein synthesis ultimately proves lethal to the bacterium.

Interactions with Non-Ribosomal RNA Structures

Inhibition of RNase P Cleavage Activity

Framycetin is a potent inhibitor of RNase P cleavage activity, demonstrating a Ki (inhibition constant) of 35 μM. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comselleckchem.comnordicbiosite.com The mechanism of this inhibition involves Framycetin competing for specific binding sites for divalent metal ions within the RNase P RNA. medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.comnordicbiosite.com This inhibitory action is also noted to be sensitive to changes in pH, with an increase in pH leading to a suppression of the inhibition. medchemexpress.commedchemexpress.commedchemexpress.com

Inhibition of Hammerhead Ribozyme Activity

The compound effectively inhibits the catalytic activity of the hammerhead ribozyme, with a reported Ki of 13.5 μM. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comselleckchem.comnordicbiosite.com This action is consistent with the broader ability of aminoglycoside antibiotics to interfere with the function of various ribozymes. medchemexpress.comglpbio.comnih.gov By binding to these RNA enzymes, Framycetin disrupts their self-cleavage activity, which is crucial for their biological roles. nih.gov

Binding to HIV-1 Rev-Responsive Element

Framycetin has been shown to bind to the Rev-Responsive Element (RRE) of HIV-1. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.com The RRE is a highly structured RNA sequence found in unspliced and singly-spliced HIV-1 transcripts. wikipedia.orgelifesciences.org The viral Rev protein binds to the RRE to facilitate the export of these viral mRNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles. wikipedia.orgelifesciences.org By binding to the RRE, Framycetin can interfere with this essential process in the HIV-1 life cycle. medchemexpress.comglpbio.com Research into synthetic analogues of neamine (B104775), a core component of Framycetin, has sought to identify derivatives with enhanced binding affinity for the HIV-1 RRE, highlighting this interaction as a key therapeutic target. nih.gov

Binding to Group I Introns

Framycetin also targets and binds to group I introns. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.cominvivochem.com These are self-splicing RNA sequences that catalyze their own excision from precursor RNA transcripts. wikipedia.org The binding of Framycetin to the catalytic core of the group I intron displaces essential metal ions that are necessary for the splicing reaction to occur. medchemexpress.commedchemexpress.com This disrupts the intron's ability to self-splice, thereby inhibiting the maturation of the RNA.

Analysis of Structural vs. Sequence Motif Recognition in RNA Binding

A key aspect of Framycetin's interaction with RNA is its preference for structural motifs over specific nucleotide sequences. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.com While its primary target is the decoding site of the 16S rRNA, it recognizes and binds to other RNA molecules that share similar structural features, such as the hammerhead ribozyme, HIV-1 RRE, and group I introns, despite a lack of primary sequence homology among them. medchemexpress.comglpbio.com This ability to recognize a common structural fold explains its broad range of activities against different RNA targets. This contrasts with many RNA-binding proteins that recognize specific, linear nucleotide sequences. nih.govnih.govembopress.org

Interactions with DNA Structures

In addition to its well-documented interactions with RNA, Framycetin also engages with DNA structures.

Binding to Duplex RNA and DNA

Framycetin has been observed to interact with both duplex RNA and DNA. Studies involving a conjugate of neomycin and Hoechst 33258 demonstrated that the neomycin component can facilitate the binding of the entire molecule to duplex RNA. nih.gov It achieves this by docking into the major groove of the RNA duplex. nih.gov This finding is significant as it represents an induced binding to a structure not typically targeted by the Hoechst moiety alone. nih.gov Furthermore, the ability of small molecules to bind to DNA-RNA hybrid structures is an area of growing interest, as these hybrids are key intermediates in processes like transcription and reverse transcription. nih.gov The interaction of ligands like Framycetin with such structures can be assessed using various biophysical techniques. csic.es

Compound Data

| Parameter | Value/Description | Source(s) |

| Compound Name | Framycetin (Neomycin B) | medchemexpress.commedchemexpress.comglpbio.com |

| Molecular Identifier | MFCD18316355 | |

| Inhibition of RNase P | Ki = 35 μM | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comselleckchem.comnordicbiosite.com |

| Inhibition of Hammerhead Ribozyme | Ki = 13.5 μM | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comselleckchem.comnordicbiosite.com |

| Primary RNA Target | Decoding site of 16S rRNA | medchemexpress.comglpbio.com |

| Other RNA Targets | HIV-1 RRE, Group I Introns | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.com |

| RNA Recognition Mode | Binds to structural motifs | medchemexpress.commedchemexpress.commedchemexpress.comglpbio.com |

Induction of Thermal Stabilization in Triplex DNA

Framycetin has been demonstrated to induce thermal stabilization in triplex DNA structures. wikipedia.org This stabilization is a critical aspect of its interaction with non-canonical DNA forms. The formation of a triple helix, where a third strand binds into the major groove of a DNA duplex, is often sequence-dependent and can be inherently unstable. nih.govmdpi.com The stability of such structures is typically measured by their melting temperature (Tm), the temperature at which half of the triplex structures dissociate.

Biosynthesis and Origin

Microbial Producers and Fermentation Processes (Streptomyces fradiae and Streptomyces albogriseus)

Neomycin is a secondary metabolite naturally produced by certain species of the bacterial genus Streptomyces. The primary industrial producers of neomycin are Streptomyces fradiae and Streptomyces albogriseus. wikipedia.orgresearchgate.netwho.int These actinomycete bacteria were first identified as neomycin sources in 1949. wikipedia.org

The biosynthesis of neomycin, particularly the main active component Neomycin B, is achieved through fermentation under specific culture conditions. researchgate.nethep.com.cn The composition of the fermentation medium significantly impacts the yield of neomycin. mdpi.com Research into optimizing these conditions has shown that the addition of certain inorganic salts, such as ammonium (B1175870) sulfate (B86663), can enhance the production of Neomycin B by S. fradiae. mdpi.com For instance, studies have demonstrated that adding 60 mM of ammonium sulfate can promote both cell growth and Neomycin B biosynthesis. mdpi.com This is thought to occur because ammonium ions can serve as an amino donor, increasing the activity of transaminases involved in the biosynthetic pathway, and can also favorably adjust the carbon-to-nitrogen ratio in the medium. mdpi.com

Metabolic engineering and overexpression of regulatory genes within the neomycin biosynthetic gene cluster are also key strategies to improve production titers. mdpi.comresearchgate.net For example, overexpressing regulatory genes like afsA-g and neoR in S. fradiae has led to significant increases in Neomycin B yields. mdpi.comresearchgate.net Further enhancements have been achieved by overexpressing specific biosynthetic genes, such as neoE, in conjunction with optimizing medium components. mdpi.com

Relationship to Neomycin B and Other Neomycin Components

The commercially produced neomycin is not a single compound but a complex mixture of structurally related aminoglycosides. wikipedia.orgnih.gov The primary components of this complex are Neomycin B (also known as Framycetin) and its stereoisomer, Neomycin C. wikipedia.orgnih.gov Neomycin B is the most abundant and most active component, with Neomycin C typically making up 5-15% of the mixture. wikipedia.org

Another key component is Neomycin A, also called neamine (B104775), which is a simpler aminoglycoside consisting of a 2-deoxystreptamine (B1221613) (2-DOS) ring linked to a D-neosamine sugar. wikipedia.org Neamine itself is an intermediate in the biosynthesis of Neomycin B and C and is considered an inactive degradation product of the larger molecules. wikipedia.orgrsc.org The entire Neomycin B molecule is composed of four distinct units: the central 2-DOS ring, a D-ribose sugar, and two aminosugars, D-neosamine and L-neosamine. wikipedia.orgnih.gov The structural difference between Neomycin B and Neomycin C lies in the stereochemistry at a single carbon atom in the L-neosamine moiety. wikipedia.org

Genetic and Enzymatic Pathways of Biosynthesis (Theoretical/Proposed)

The biosynthesis of Neomycin B is a multi-step process orchestrated by a dedicated set of genes organized in a "neo" gene cluster. mdpi.comrsc.org While the complete pathway is complex and involves numerous enzymatic reactions, a generally accepted theoretical pathway has been proposed based on genetic and biochemical studies of S. fradiae and related aminoglycoside producers. rsc.orgnih.govontosight.ai

The biosynthesis begins with a common sugar, D-glucose, which is converted to glucose-6-phosphate . wikipedia.org The pathway then proceeds through several key stages:

Formation of the 2-deoxystreptamine (2-DOS) core: The pathway initiates with the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose. wikipedia.orgnih.gov This intermediate then undergoes two successive transamination reactions, catalyzed by PLP-dependent aminotransferases, to form the central aminocyclitol ring, 2-deoxystreptamine (2-DOS) . nih.gov Several genes in the neo cluster, including neo5, neo6, neo7, neo11, and neo18, are involved in synthesizing this crucial core structure. wikipedia.org

Glycosylation to form Paromamine: The 2-DOS core is then glycosylated. A glycosyltransferase, identified as Neo8 in S. fradiae, attaches an N-acetylglucosamine molecule to the 4-position of the 2-DOS ring. rsc.orgnih.gov A subsequent deacetylation step, catalyzed by a deacetylase like Neo16, yields paromamine . rsc.orgnih.gov Paromamine is a key intermediate common to the biosynthesis of many aminoglycosides. oup.com

Conversion to Neamine: Paromamine undergoes further modification to become neamine (Neomycin A). This transformation involves an oxidation at the 6'-position of the sugar ring, catalyzed by a dehydrogenase (Neo11, also referred to as Paromamine 6'-oxidase), followed by a transamination reaction catalyzed by an aminotransferase (Neo18). rsc.orgwikipedia.org Neamine is an authentic intermediate that can accumulate in certain fermentation conditions. rsc.org

Ribosylation to form Ribostamycin: The next major intermediate is formed by the attachment of a D-ribose ring to the 5-position of neamine's 2-DOS core. rsc.orgnih.gov This step leads to the formation of ribostamycin , another important aminoglycoside antibiotic in its own right and a crucial precursor to neomycin. rsc.orgnih.gov

Final Assembly of Neomycin B: The final steps involve a second glycosylation event. The glycosyltransferase Neo15 attaches another N-acetylglucosamine unit to the ribose moiety of ribostamycin. nih.gov After deacetylation, a series of modifications, including an epimerization step catalyzed by the enzyme NeoN, leads to the formation of the L-neosamine ring and the final assembly of Neomycin B . researchgate.netnih.gov The conversion of the byproduct Neomycin C to the more active Neomycin B is also catalyzed by the epimerase NeoN. nih.gov

This proposed pathway highlights a modular assembly process, starting from a central scaffold and adding sugar moieties that are subsequently modified to create the final complex antibiotic. ontosight.ai

No Publicly Available Research Data for Antimicrobial Activity of Compound MFCD18316355

Following a comprehensive search of scientific literature and databases, no in vitro antimicrobial research data was found for the chemical compound identified as this compound. This identifier is a product catalog number for the chemical N-(4-chlorophenyl)-2-(pyridin-2-yl)ethanethioamide.

Searches for antimicrobial, bactericidal, or specific antibacterial activity of N-(4-chlorophenyl)-2-(pyridin-2-yl)ethanethioamide against the specified organisms—Staphylococcus aureus (including MRSA), Bacillus subtilis, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa—did not yield any published studies.

Consequently, the requested article detailing the in vitro antimicrobial research and spectrum analysis for this compound cannot be generated as there is no available scientific information to fulfill the requirements of the specified outline. The compound appears to be a commercially available chemical for research purposes, but its biological activities have not been reported in accessible scientific literature.

In Vitro Antimicrobial Research and Spectrum Analysis

Methodologies for In Vitro Susceptibility Testing

Zone of Inhibition Diameter Measurement (Agar Diffusion)

The agar diffusion method, commonly known as the Kirby-Bauer test, is a widely used technique to assess the antimicrobial activity of a substance. microbe-investigations.comnelsonlabs.com In this method, an agar plate is uniformly inoculated with a specific microorganism. hardydiagnostics.com Paper discs impregnated with the antimicrobial agent are then placed on the agar surface. nelsonlabs.com As the agent diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disc. microbe-investigations.comlibretexts.org The diameter of this zone is measured in millimeters and correlates with the susceptibility of the microorganism to the antimicrobial agent; a larger zone diameter generally indicates greater susceptibility. microbe-investigations.comyoutube.com

Time-Kill Curve Analysis

Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com This assay involves exposing a standardized inoculum of a microorganism to a specific concentration of the antimicrobial agent in a liquid culture medium. page-meeting.org Samples are then taken at various time points and the number of viable microorganisms is determined. page-meeting.org The results are plotted as the logarithm of the colony-forming units per milliliter (CFU/mL) against time. emerypharma.com This analysis provides valuable information on the rate and extent of microbial killing. researchgate.net

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govnih.gov This is a fundamental measurement of an antimicrobial agent's potency. libretexts.org MICs are typically determined using broth dilution or agar dilution methods. microbe-investigations.com In the broth dilution method, a standardized suspension of the microorganism is inoculated into a series of tubes or microtiter plate wells containing serial dilutions of the antimicrobial agent. emerypharma.com Following incubation, the lowest concentration that shows no visible growth (turbidity) is recorded as the MIC. nih.gov

Antimicrobial Resistance Mechanisms and Dynamics

Mechanisms of Bacterial Resistance to Framycetin (B1674049)

Bacteria have evolved several sophisticated mechanisms to counteract the antimicrobial effects of Framycetin. These strategies primarily involve alterations at the drug's target site, active expulsion of the antibiotic from the cell, and enzymatic modification that inactivates the drug.

Ribosomal Target Site Modifications

The primary target of Framycetin is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. ontosight.aimedtigo.com Alterations in this target site can significantly reduce the binding affinity of the antibiotic, thereby conferring resistance.

Mutations in the 16S rRNA gene, particularly in the A-site where Framycetin binds, are a key mechanism of resistance. The A-site is a critical region for the decoding of mRNA, and specific nucleotide changes can prevent the antibiotic from interfering with protein synthesis. For instance, mutations at positions 1408 and 1491 of the 16S rRNA have been shown to confer resistance to aminoglycosides. embopress.org These mutations alter the secondary structure of the rRNA, disrupting the binding pocket for Framycetin and related compounds. researchgate.net

Another significant modification is the methylation of the 16S rRNA. Specific enzymes, known as 16S rRNA methyltransferases, can add a methyl group to nucleotides in the A-site. This modification sterically hinders the binding of aminoglycosides, leading to high-level resistance. oup.com

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. studysmarter.co.ukslideshare.net Overexpression of these pumps can maintain the intracellular concentration of Framycetin below the therapeutic threshold, rendering the bacterium resistant. Several families of efflux pumps are implicated in aminoglycoside resistance.

The Resistance-Nodulation-Division (RND) family is a major contributor to multidrug resistance in Gram-negative bacteria. bmbreports.orgnih.gov Prominent examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa. bmbreports.orgmdpi.com These tripartite systems span the entire bacterial cell envelope and can extrude a broad range of antimicrobial agents. While their substrate specificity is broad, their overexpression is a known mechanism of resistance to multiple antibiotics, including aminoglycosides.

The ATP-binding cassette (ABC) superfamily represents another class of efflux pumps that utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov

The table below summarizes key efflux pump systems involved in resistance to antibiotics, including those relevant to aminoglycosides like Framycetin.

| Efflux Pump Family | Example System | Organism Example | Mechanism of Action |

| RND | AcrAB-TolC | Escherichia coli | Proton-motive force driven efflux from the periplasm. bmbreports.orgelifesciences.org |

| RND | MexAB-OprM | Pseudomonas aeruginosa | Proton-motive force driven efflux, contributing to intrinsic and acquired resistance. mdpi.com |

| ABC | MacAB-TolC | Escherichia coli | ATP hydrolysis-driven efflux of macrolides and other compounds. acs.org |

| MATE | MdtK | Salmonella enterica | Sodium or proton antiport to extrude drugs like aminoglycosides. nih.gov |

Enzymatic Modification of Framycetin

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). msdvetmanual.com These enzymes are broadly categorized into three main classes based on the type of modification they catalyze.

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure. For example, AAC(3) enzymes modify the 3-amino group of the deoxystreptamine ring. acs.orgnih.gov The AAC(3)-IIa enzyme is known to confer resistance to gentamicin (B1671437) and tobramycin, and its activity can extend to other aminoglycosides. nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually adenylyl) group from a nucleotide triphosphate to a hydroxyl group of the aminoglycoside.

These modifications alter the structure of Framycetin, preventing its effective binding to the ribosomal target. msdvetmanual.com The genes encoding these enzymes are often located on mobile genetic elements, facilitating their spread among bacterial populations.

The following table details the classes of AMEs and their effects on aminoglycosides.

| Enzyme Class | Abbreviation | Modification | Target Aminoglycosides (Examples) |

| Aminoglycoside Acetyltransferases | AAC | Acetylation of amino groups | Gentamicin, Tobramycin, Neomycin acs.orgnih.gov |

| Aminoglycoside Phosphotransferases | APH | Phosphorylation of hydroxyl groups | Kanamycin (B1662678), Neomycin |

| Aminoglycoside Nucleotidyltransferases | ANT | Nucleotidylation of hydroxyl groups | Streptomycin, Spectinomycin |

Genetic Basis of Resistance Acquisition and Transfer

The acquisition and dissemination of resistance to Framycetin are largely driven by horizontal gene transfer (HGT). magonlinelibrary.com This process allows for the rapid spread of resistance genes between different bacteria, even across species boundaries. The primary vehicles for this transfer are mobile genetic elements such as plasmids and transposons.

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. nih.govreactgroup.org Resistance plasmids, often called R-plasmids, can carry multiple resistance genes, conferring a multidrug-resistant phenotype upon the recipient bacterium. reactgroup.org These plasmids frequently harbor genes encoding AMEs.

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within the genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov Transposon Tn5, for example, is known to carry genes conferring resistance to neomycin and other antibiotics. uniprot.orgwisc.edu The presence of resistance genes within transposons facilitates their integration into plasmids, further promoting their dissemination.

Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. These structures play a significant role in the accumulation of multiple resistance determinants on a single mobile element.

In Vitro Evolution of Resistance Studies

Laboratory studies that simulate the evolution of antibiotic resistance provide valuable insights into the dynamics of resistance development. While specific in-vitro evolution studies focusing solely on Framycetin are not extensively documented in publicly available literature, studies on the closely related aminoglycoside, neomycin, can offer analogous insights. In such studies, bacterial populations are exposed to sub-lethal concentrations of an antibiotic over multiple generations, and the resulting changes in the Minimum Inhibitory Concentration (MIC) are monitored.

These experiments typically demonstrate a stepwise increase in the MIC, indicating the sequential acquisition of resistance mutations. For example, initial mutations might lead to a low-level increase in resistance, which is then amplified by subsequent mutations or the acquisition of mobile genetic elements.

Hypothetical Data Table on In Vitro Evolution of Neomycin Resistance in E. coli

| Generation | Neomycin Concentration (µg/mL) | Observed MIC (µg/mL) | Fold Increase in MIC |

| 0 | 0 | 2 | 1 |

| 10 | 1 | 4 | 2 |

| 20 | 2 | 8 | 4 |

| 30 | 4 | 16 | 8 |

| 40 | 8 | 32 | 16 |

| 50 | 16 | 64 | 32 |

This table is a hypothetical representation based on typical findings in in-vitro evolution studies of antibiotic resistance and does not represent data from a specific published study on Framycetin.

Strategies to Overcome Framycetin Resistance

The growing challenge of Framycetin resistance necessitates the development of novel strategies to preserve its therapeutic utility. These approaches focus on circumventing existing resistance mechanisms and restoring the antibiotic's efficacy.

Combination Therapy: The use of Framycetin in combination with other antimicrobial agents can be an effective strategy. medtigo.com Synergistic effects can be achieved when the second agent inhibits a resistance mechanism or targets a different bacterial pathway. For instance, combining Framycetin with a beta-lactam antibiotic can enhance the penetration of the aminoglycoside into the bacterial cell. medtigo.com A study on non-healing ulcers showed that a topical combination of Framycetin, mupirocin (B1676865), and placental extract gel was more effective than mupirocin alone. oncologyradiotherapy.com

Efflux Pump Inhibitors (EPIs): EPIs are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. frontiersin.org By inhibiting pumps like AcrAB-TolC, EPIs can re-sensitize resistant bacteria to Framycetin. nih.govopenmicrobiologyjournal.com Research is ongoing to identify and develop potent and non-toxic EPIs for clinical use.

Development of Novel Aminoglycosides: Chemical modification of the Framycetin molecule can lead to new derivatives that are less susceptible to enzymatic inactivation. nih.gov For example, modifications that sterically hinder the binding of AMEs can restore antibacterial activity against resistant strains.

Alternative and Novel Therapies:

Nanoparticle Drug Delivery: Encapsulating Framycetin in nanoparticles can improve its delivery to the site of infection and potentially bypass efflux pump-mediated resistance. frontiersin.org

Phage Therapy: Bacteriophages, viruses that infect bacteria, can be used to specifically target and kill pathogenic bacteria, offering an alternative to traditional antibiotics. nih.gov

CRISPR-Cas Systems: This gene-editing technology holds potential for targeting and inactivating specific antibiotic resistance genes within bacteria. nih.gov

The following table summarizes various strategies to combat Framycetin resistance.

| Strategy | Description | Example/Target |

| Combination Therapy | Use of two or more drugs to achieve a synergistic or additive effect. | Framycetin + Beta-lactam antibiotic medtigo.com |

| Efflux Pump Inhibition | Blocking the function of efflux pumps to increase intracellular antibiotic concentration. | Targeting AcrAB-TolC or MexAB-OprM pumps. bmbreports.orgmdpi.com |

| Novel Drug Development | Synthesis of new antibiotic derivatives that evade resistance mechanisms. | Pyrene-neomycin conjugates showing increased resistance to AME modification. nih.gov |

| Nanotechnology | Using nanoparticles for targeted drug delivery and to overcome resistance. | Framycetin-loaded hydrogels for wound healing. |

| Phage Therapy | Using bacteriophages to kill specific bacteria. | Targeting multidrug-resistant pathogens. nih.gov |

Analytical Methodologies for Framycetin Research

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of Framycetin (B1674049) Sulphate and its impurities from various matrices.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques. An HPLC method coupled with Evaporative Light Scattering Detection (ELSD) has been developed for the simultaneous determination of main components and related substances in both Neomycin and Framycetin Sulphate. waters.comnih.gov This approach is advantageous as it avoids the need for derivatization required for UV detection. waters.comnih.govresearchgate.net

A stability-indicating HPTLC method has also been developed and validated for the estimation of Framycetin Sulphate. sphinxsai.com This method effectively separates the drug from its degradation products, making it suitable for stability studies. sphinxsai.com In another application, a TLC-densitometric method was established for the simultaneous quantification of Framycetin, Polymyxin B, and Dexamethasone in an ointment. nih.gov

Table 2: Examples of Chromatographic Conditions for Framycetin Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Polaris C18 (150 mm x 4.6 mm, 3 µm) | 170 mM Trifluoroacetic Acid (TFA) | Evaporative Light Scattering Detection (ELSD) | waters.comnih.gov |

| HPTLC | Precoated silica (B1680970) gel 60 F-254 | Acetonitrile: Methanol: Water (7.5: 0.5: 2 v/v/v) | Densitometric scanning at 258 nm | sphinxsai.com |

| TLC | Silica gel 60 | Methanol-n-butanol-ammonia (25%)-chloroform (14+4+9+12, v/v/v/v) | Densitometry at 550 nm (after ninhydrin (B49086) derivatization) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of framycetin. Due to the compound's lack of a strong UV-absorbing chromophore, direct detection can be challenging, often necessitating derivatization or the use of alternative detectors. tandfonline.comresearchgate.net

HPLC-UV with Derivatization (e.g., 2,4-Dinitrofluorobenzene)

To enable UV detection, framycetin can be chemically modified through a process called derivatization. A common derivatizing agent is 2,4-Dinitrofluorobenzene (DNFB). zldm.ruresearchgate.net This agent reacts with the primary amine groups of framycetin, attaching a chromophore that allows for detection by a UV spectrophotometer.

One validated HPLC-UV method specifies the use of 2,4-Dinitrofluorobenzene as the derivatizing agent, with detection at a wavelength of 365 nm. zldm.ruresearchgate.net This method has been successfully applied to determine the framycetin sulfate (B86663) content in eye and ear drop formulations. zldm.ruresearchgate.net The derivatization is typically achieved by heating the sample with DNFB in a controlled temperature environment, such as a water bath at 60°C for approximately 50 minutes. researchgate.net

HPLC for Studying Nucleic Acid Interactions

HPLC is also a valuable tool for investigating the interactions between aminoglycosides like framycetin and nucleic acids such as DNA and RNA. ncats.iouoa.gr These studies are crucial for understanding the mechanism of action of such antibiotics, which involves binding to ribosomal RNA and disrupting protein synthesis. ncats.io

Size exclusion chromatography, a type of HPLC, can be employed to study these interactions. uoa.gr This method separates molecules based on their size. By observing changes in the chromatographic profile when framycetin is mixed with tRNA or DNA, researchers can assess the binding affinity. Studies have shown that neomycin B (framycetin) is a potent binder to both tRNA and DNA. uoa.gr More advanced techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry are also being developed for the in-depth characterization of nucleic acids and their interactions with therapeutic agents. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Methods

High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable and efficient alternative for the analysis of framycetin, particularly for stability-indicating assays. sphinxsai.comsphinxsai.com A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, which is essential for assessing a drug's shelf-life and storage conditions. sphinxsai.comscirp.org

A validated HPTLC method for framycetin sulfate has been developed using precoated silica gel 60 F-254 aluminum plates as the stationary phase. sphinxsai.comsphinxsai.com The separation is achieved with a mobile phase consisting of acetonitrile, methanol, and water in a ratio of 7.5:0.5:2 (v/v/v). sphinxsai.comsphinxsai.com Densitometric analysis is performed at a wavelength of 258 nm. sphinxsai.com This method successfully separates framycetin from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, and dry heat. sphinxsai.comsphinxsai.com

The following table summarizes the degradation of framycetin under different stress conditions and the corresponding Rf values of the degradation products observed in an HPTLC study. sphinxsai.comsphinxsai.com

| Stress Condition | Degradation Observed | Rf Values of Degradants |

|---|---|---|

| Acid Hydrolysis (0.1 N HCl) | Yes | 0.02 ± 0.02, 0.38 ± 0.02 |

| Base Hydrolysis (0.1 N NaOH) | Yes | 0.23 ± 0.02, 0.36 ± 0.02 |

| Oxidative (3% H₂O₂) | Yes | 0.25 ± 0.02, 0.60 ± 0.02, 0.79 ± 0.02 |

| Dry Heat | Yes | 0.09 ± 0.02, 0.60 ± 0.02 |

| Photolytic | No | N/A |

Method Validation Parameters in Framycetin Analysis

Validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. zldm.ruresearchgate.netsphinxsai.com The International Council for Harmonisation (ICH) provides guidelines for method validation, which include parameters such as specificity and linearity. sphinxsai.com

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. sphinxsai.commedicopublication.com

In HPTLC methods , specificity is confirmed by comparing the Rf values and spectra of the framycetin peak in a standard solution versus a sample formulation. sphinxsai.com The method's ability to separate the drug from its degradation products, as demonstrated in forced degradation studies, is a key indicator of its specificity. sphinxsai.comsphinxsai.com

In HPLC methods , specificity is demonstrated by the absence of interfering peaks at the retention time of the main component in chromatograms of placebos or blank solutions. researchgate.netmedicopublication.com Comparing the absorption spectra of the analyte in the sample and standard solutions also helps to confirm specificity. medicopublication.com

In spectrophotometric methods , specificity is shown when the absorption spectra of the test solution match that of a working standard solution, and a blank solution shows no interference. medicopublication.com

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sphinxsai.commedicopublication.com

For HPTLC methods , linearity is typically established by applying different concentrations of the standard solution to the plate and plotting the peak area against the concentration. A study on framycetin sulfate demonstrated linearity over a range of 100–1900 ng/spot. sphinxsai.com

For HPLC methods , linearity is assessed by analyzing a series of dilutions of the standard solution. The resulting peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r or R²) close to 0.99 or greater is generally considered acceptable. zldm.ruresearchgate.netmedicopublication.com

For spectrophotometric analysis , linearity was confirmed for framycetin sulfate in the concentration range of 80% to 120% of the nominal concentration, with a correlation coefficient of ≥ 0.99 being the acceptance criterion. medicopublication.com

The table below provides an example of a linearity study for framycetin sulfate using HPTLC. sphinxsai.com

| Parameter | Result |

|---|---|

| Linearity Range | 100–1900 ng/spot |

| Correlation Coefficient (r²) | 0.998 |

| Regression Equation | y = 5.09x + 636.9 |

Accuracy

Accuracy, in the context of analytical method validation, refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method. Accuracy studies are typically performed by analyzing a sample with a known concentration of the analyte (a "true" value) and comparing the measured value to the true value.

Several studies have demonstrated the accuracy of different analytical methods for Framycetin sulfate.

High-Performance Liquid Chromatography (HPLC): In a study validating an HPLC method for the determination of Framycetin sulfate in a pharmaceutical preparation, the accuracy was assessed and found to be within the acceptable range of 97.5% to 102.5%. zldm.ruresearchgate.net Another HPLC method, this one using evaporative light scattering detection, also demonstrated good agreement with European Pharmacopoeia specifications, indicating a high level of accuracy. waters.com

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method for the estimation of Framycetin sulfate was validated, with recovery studies carried out at 80%, 100%, and 120% of the sample concentration. sphinxsai.com The percentage recovery was found to be in the range of 89.79% to 98.12%, confirming the accuracy of the method for determining Framycetin sulfate in formulations at various concentration levels. sphinxsai.com

Spectrophotometry: A spectrophotometric method for the quantitative determination of Framycetin sulfate in a nasal spray was developed and validated. medicopublication.commedicopublication.com The correctness of this method was determined by analyzing a placebo to which the active ingredient was added at different concentration levels (80%, 100%, and 120%). medicopublication.com

The International Conference on Harmonisation (ICH) guidelines recommend that accuracy be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu The results are typically expressed as percent recovery or the difference between the mean and the accepted true value. europa.eu

Table 1: Accuracy Data for Framycetin Sulfate Analysis using HPTLC This table is interactive. Users can sort columns and filter data.

| Level | Amount of Drug Added (ng/spot) | Amount of Drug Found (ng/spot) | % Recovery | % RSD |

| 80% | 300 | 269.38 | 89.79 | 1.35 |

| 100% | 300 | 289.45 | 96.48 | 0.98 |

| 120% | 300 | 294.36 | 98.12 | 1.12 |

Precision (Repeatability and Intermediate Precision)

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the variance, standard deviation, or coefficient of variation (relative standard deviation, %RSD) of a series of measurements. europa.eu Precision is considered at two levels: repeatability and intermediate precision. europa.euut.ee

Repeatability (Intra-assay Precision)

Repeatability evaluates precision under the same operating conditions over a short interval of time. europa.euut.ee This is also referred to as intra-assay precision. europa.eu

For an HPTLC method, repeatability was assessed by spotting the same concentration of Framycetin sulfate multiple times, and the %RSD was found to be less than 2%, indicating good repeatability. sphinxsai.com

In the validation of an HPLC method, convergence (a measure of repeatability) showed a variation coefficient of not more than 1.5%. zldm.ruresearchgate.net

Intermediate Precision (Inter-assay Precision)

Intermediate precision expresses the variation within a single laboratory, but with different analysts, on different days, or with different equipment. ut.ee

An HPTLC method for Framycetin sulfate was evaluated for inter-day precision at three different concentration levels (100, 300, and 500 ng/spot). sphinxsai.com The %RSD for inter-day variations was less than 1.8%, demonstrating excellent intermediate precision. sphinxsai.com

A validated HPLC method for Framycetin sulfate also demonstrated good intermediate precision, with a variation coefficient of not more than 1.5%. zldm.ruresearchgate.net

The ICH guidelines suggest that precision should be investigated using authentic, homogeneous samples. europa.eu For repeatability, a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations over a range of concentrations can be performed. europa.eu

Table 2: Precision Data for Framycetin Sulfate Analysis using HPTLC This table is interactive. Users can sort columns and filter data.

| Concentration (ng/spot) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| 100 | < 1.8 | < 1.8 |

| 300 | < 1.8 | < 1.8 |

| 500 | < 1.8 | < 1.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in the validation of analytical methods, particularly for the determination of impurities or for assays in low concentrations.

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. sphinxsai.comyoutube.com

For a stability-indicating HPTLC method for Framycetin sulfate, the LOD was experimentally determined using the visual detection method recommended by ICH guidelines. sphinxsai.com This involved spotting different concentrations and identifying the lowest concentration that could be reliably detected. sphinxsai.com

Limit of Quantification (LOQ)

The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sphinxsai.com The LOQ is commonly established by a signal-to-noise ratio of 10:1. sphinxsai.comyoutube.com

In the same HPTLC study, the LOQ was also determined experimentally. sphinxsai.com

For an HPLC method used for Framycetin quantification in biological matrices, a target LOQ of less than 0.1 μg/mL was validated.

The determination of LOD and LOQ is a critical aspect of method validation, ensuring that the analytical procedure is sensitive enough for its intended purpose. europa.eu

Table 3: LOD and LOQ Data for Neomycin Sulfate (a related aminoglycoside) by RP-HPLC This table is interactive. Users can sort columns and filter data.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 13.3 |

| Limit of Quantification (LOQ) | 40.0 |

Computational and Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. igem.wiki This method has been extensively used to study Framycetin's interactions with various biological targets.

In the search for therapeutics against the novel coronavirus, Framycetin (B1674049) was identified as a promising candidate through drug repurposing studies. nih.gov Computational screening of a drug database against the SARS-CoV-2 nsp16/nsp10 methyltransferase complex (PDB ID: 6W4H) highlighted Framycetin as a potential inhibitor. nih.govfrontiersin.org Molecular docking studies showed that Framycetin had a higher dock score compared to the co-crystallized reference compound S-adenosyl methionine (SAM), as well as other potential treatments like remdesivir (B604916) and hydroxychloroquine. nih.govnih.govfrontiersin.org These findings suggest that Framycetin could be a potent inhibitor of this key viral enzyme. frontiersin.org Additionally, some in silico work has pointed to Framycetin as a potential inhibitor of the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the SARS-CoV-2 main protease (Mpro). researchgate.netfrontiersin.orgresearchgate.net

Table 1: Molecular Docking Results for Framycetin against SARS-CoV-2 Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| nsp16/nsp10 complex | Higher than reference compounds | Asp5335, Cys5336, Tyr5354, Gly5357 | nih.govnih.gov |

| Main Protease (Mpro) | Not specified | Not specified | frontiersin.org |

| ACE2 Receptor | Not specified | Not specified | researchgate.netresearchgate.net |

Framycetin, an aminoglycoside antibiotic, is well-known for its ability to bind to various RNA structures, interfering with their biological functions. medchemexpress.com

Ribosomal RNA (rRNA): Framycetin's primary antibacterial mechanism involves binding to the decoding site of the 16S rRNA within the bacterial 30S ribosomal subunit. medchemexpress.comdrugbank.comtruemeds.inpharmacompass.com This interaction, which occurs in the vicinity of nucleotide 1400, involves specific 30S-subunit proteins like S12 and leads to the misreading of messenger RNA (mRNA), thereby inhibiting protein synthesis. nih.govdrugbank.com

RNase P RNA: Framycetin is a potent inhibitor of Ribonuclease P (RNase P), an enzyme crucial for tRNA maturation. medchemexpress.comselleckchem.comresearchgate.net It acts as a non-competitive inhibitor with a reported inhibition constant (Ki) of 35 μM, likely by competing for divalent metal ion binding sites within the RNase P RNA. medchemexpress.comselleckchem.comresearchgate.net

Hammerhead Ribozyme: This small catalytic RNA is also a target for Framycetin. medchemexpress.com Studies have shown that Framycetin inhibits hammerhead ribozyme activity with a Ki of 13.5 μM. chemsrc.commedchemexpress.comselleckchem.commedchemexpress.com

Telomeric DNA: The unique G-quadruplex structures formed by telomeric DNA sequences are considered targets for cancer therapy. nih.govbibbase.org Computational docking studies have indicated that aminoglycosides like Framycetin bind effectively within the wide groove of the G-quadruplex DNA structure formed by sequences such as those from Oxytricha nova. nih.govbibbase.org

Table 2: Framycetin Interactions with Nucleic Acid Targets

| Nucleic Acid Target | Binding Affinity (Ki) | Interaction Details | Reference |

|---|---|---|---|

| Ribosomal RNA (16S) | Not specified | Binds to the decoding site, causing mRNA misreading. | medchemexpress.comdrugbank.com |

| RNase P RNA | 35 μM | Acts as a non-competitive inhibitor. | medchemexpress.comselleckchem.comresearchgate.net |

| Hammerhead Ribozyme | 13.5 μM | Inhibits catalytic function. | chemsrc.commedchemexpress.comselleckchem.com |

| Telomeric DNA (G-quadruplex) | Not specified | Binds in the wide groove of the quadruplex. | nih.govbibbase.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-target complexes and conformational changes over time. igem.wikimdpi.com

MD simulations performed on the Framycetin-nsp16/nsp10 complex demonstrated a stable binding mode. nih.govnih.govfrontiersin.org The stability of the complex was confirmed by analyzing the root mean square deviation (RMSD) of the protein's backbone atoms. frontiersin.org For the Framycetin complex, the RMSD was found to be stable, fluctuating below 0.23 nm, which indicates no major structural changes and a stable system. frontiersin.org Furthermore, the simulations showed that a significant number of hydrogen bonds were maintained throughout the simulation period, with an average of 2.5 hydrogen bonds, suggesting that Framycetin remains firmly bound within the active site of the protein. frontiersin.orgresearchgate.net

Table 3: MD Simulation Stability Metrics for Framycetin-nsp16/nsp10 Complex

| Metric | Value | Indication | Reference |

|---|---|---|---|

| RMSD (Protein Backbone) | Stable below 0.23 nm | High stability of the complex, no major aberrations. | frontiersin.org |

| Average Hydrogen Bonds | 2.5 | Firm and continuous binding in the active site. | frontiersin.org |

Ligand binding is a dynamic process that can involve conformational changes in both the ligand and the target molecule, as described by the "induced fit" theory. mdpi.com MD simulations can capture these changes. For instance, the binding of aminoglycosides to RNA aptamers has been shown to cause conformational shifts, such as the unstacking of bases. nih.gov In the context of the SARS-CoV-2 nsp16 protein, analysis of root mean square fluctuations (RMSF) from MD simulations can reveal which amino acid residues of the protein exhibit more or less flexibility upon Framycetin binding, providing a picture of the induced conformational changes. frontiersin.org The interaction between Framycetin and its target is a dynamic interplay that stabilizes a specific, functionally relevant conformation.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. columbiaiop.ac.inresearchgate.netijrpr.com This approach was pivotal in identifying Framycetin as a potential SARS-CoV-2 inhibitor. nih.govfrontiersin.org

A structure-based pharmacophore model was developed using the known interactions between the nsp16/nsp10 protein complex and its natural ligand, S-adenosyl methionine (SAM). nih.govfrontiersin.org This model, which encapsulated the key features required for binding, was then used as a 3D query to screen the DrugBank database for approved drugs that could fit the model. nih.govnih.gov This virtual screening process successfully identified three aminoglycoside compounds: Framycetin, Kanamycin (B1662678), and Tobramycin. nih.govfrontiersin.org The fact that Framycetin matched the pharmacophore features of the native ligand strongly suggested it could mimic the binding and potentially inhibit the enzyme's function, a prediction supported by subsequent docking and MD simulation studies. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.com In silico or computational SAR methods use computer simulations and machine learning to predict the biological activity of new or hypothetical compounds based on their chemical structures. oncodesign-services.com This approach significantly accelerates the identification of promising lead compounds and the optimization of their properties for improved efficacy and selectivity. oncodesign-services.com

The fundamental concept of SAR is that the three-dimensional arrangement of atoms and functional groups within a molecule determines its interactions with biological targets like proteins, enzymes, or receptors. oncodesign-services.com Consequently, even minor alterations to a molecule's structure can lead to substantial changes in its biological effects, including potency, selectivity, metabolic stability, and toxicity. oncodesign-services.com

In silico SAR studies typically involve several key steps:

Descriptor Calculation: This involves quantifying various structural and physicochemical properties of a molecule, such as its hydrophobicity, electronic properties, and steric bulk. oncodesign-services.com

Statistical Modeling: Mathematical models, including regression analysis and machine learning algorithms, are used to create equations that predict a compound's activity based on its calculated descriptors. This is often referred to as Quantitative Structure-Activity Relationship (QSAR). oncodesign-services.com

Model Validation: The predictive power of a QSAR model is rigorously tested to ensure its accuracy and reliability.

One recent study on pyrimidine (B1678525) derivatives, for instance, developed a QSAR model that achieved a high level of predictive accuracy for identifying non-nucleotide reverse transcriptase inhibitors. nih.gov Such models are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory, thereby saving time and resources. Molecular dynamics simulations can further be employed to understand the dynamic behavior and stability of a compound when bound to its target protein. nih.govresearchgate.net

The general workflow for an in silico SAR study is presented in the table below.

| Step | Description | Key Techniques |

| 1. Data Collection | A dataset of compounds with known biological activity against a specific target is compiled. | Literature search, chemical databases. |

| 2. Molecular Descriptors | 2D and 3D structural and physicochemical properties of the molecules are calculated. | Software for calculating properties like molecular weight, logP, polar surface area, etc. |

| 3. Model Building | A mathematical model is created to correlate the molecular descriptors with biological activity. | QSAR, machine learning algorithms (e.g., random forest, support vector machines). |

| 4. Model Validation | The model's predictive ability is tested using an external set of compounds not used in model building. | Cross-validation, external validation. |

| 5. Virtual Screening | The validated model is used to predict the activity of a large library of virtual or unsynthesized compounds. | High-throughput virtual screening. |

Drug Repurposing Approaches Utilizing Computational Techniques

Drug repurposing, or finding new therapeutic uses for existing drugs, is an increasingly important strategy in pharmaceutical research. nih.gov It offers a more efficient and cost-effective alternative to traditional drug discovery because the safety profiles of existing drugs are already established. drugpatentwatch.com Computational techniques are central to modern drug repurposing efforts, enabling researchers to sift through vast amounts of data to identify potential new drug-disease connections. nih.govrsc.org

Computational drug repurposing can be broadly categorized into several approaches:

Target-Based Methods: If the molecular target of a disease is known, researchers can computationally screen libraries of existing drugs to see if any are predicted to bind to that target. repo4.eu This often involves molecular docking simulations, which predict the binding affinity and orientation of a drug within the active site of a target protein. nih.govmdpi.com

Gene-Expression-Based Methods: This approach compares the changes in gene expression caused by a disease with the changes caused by various drugs. A drug that induces gene expression changes opposite to those caused by the disease may have therapeutic potential. nih.gov

Biological Network-Based Methods: These methods analyze complex networks of interactions between genes, proteins, and diseases to uncover unexpected relationships. nih.gov By understanding these networks, researchers can identify drugs that may modulate disease-related pathways.

Machine Learning and AI: Advanced algorithms can be trained on large and diverse datasets—including chemical structures, biological activity, and clinical data—to predict new uses for drugs. rsc.org

For example, in silico screening of phytochemicals has been used to identify potential inhibitors for multiple targets in diseases like diabetes and COVID-19. mdpi.comjapsonline.com These computational studies can rapidly identify promising candidates for further experimental validation. nih.govbiorxiv.org The ultimate goal is to accelerate the development of treatments for a wide range of conditions, including rare diseases and public health emergencies. nih.gov

The table below summarizes common computational approaches in drug repurposing.

| Approach | Description | Common Tools and Databases |

| Molecular Docking | Predicts the interaction between a drug molecule and a protein target. | AutoDock, PyRx, Schrödinger Suite |

| Genomic Signature Matching | Compares disease-related gene expression signatures with drug-induced signatures. | Connectivity Map (CMap), L1000 database |

| Network Analysis | Analyzes biological networks (e.g., protein-protein interaction networks) to find new drug-target relationships. | Cytoscape, STRING, BioSNAP |

| Machine Learning | Uses algorithms to predict new drug indications from large-scale biomedical data. | TensorFlow, Scikit-learn, various AI platforms |

Synthesis and Derivatization Research

Strategies for Chemical Synthesis of Framycetin (B1674049)

The total chemical synthesis of Framycetin (Neomycin B) is a complex undertaking due to its intricate pseudo-tetrasaccharide structure, which includes multiple stereocenters and amino groups. wikipedia.orglookchem.com The first total synthesis of Neomycin B was a significant achievement in organic chemistry, demonstrating the feasibility of constructing such complex natural products in the laboratory. lookchem.comnih.gov

Key strategies in the total synthesis of Neomycin B have involved:

Stepwise Glycosylation: Building the molecule by sequentially coupling its constituent sugar and aminocyclitol rings. This requires careful use of protecting groups to ensure that the correct hydroxyl and amino groups react at each step.

Key Intermediates: The synthesis often proceeds through the formation of key disaccharide or trisaccharide fragments, which are then coupled together. For example, one approach involved the coupling of a 3-O-acetyl-2,6-diazido-4-O-benzyl-2,6-dideoxy-L-idopyranosyl chloride with a protected deoxystreptamine derivative. lookchem.com

Control of Stereochemistry: Ensuring the correct three-dimensional arrangement of atoms at each chiral center is a major challenge, addressed by using stereoselective reactions and chiral starting materials.

Synthesis of Framycetin Analogs and Derivatives

Modification of the Framycetin (Neomycin B) scaffold is a key strategy for developing new antibiotics with improved activity, a broader spectrum, or the ability to evade bacterial resistance mechanisms. nih.gov Research has focused on modifying various positions on the neomycin rings. nih.govacs.org

The 5″-position of the neobiosamine ring of Neomycin B has been a frequent target for modification. nih.govnih.gov A common and effective strategy involves the creation of a 5″-azido-5″-deoxy neomycin B precursor. nih.gov The azido (B1232118) group (N₃) is a versatile chemical handle for several reasons:

It serves as a precursor to an amino group (NH₂) via reduction, such as the Staudinger reaction. This 5"-amino derivative can then be coupled with various carboxylic acids or other moieties. nih.gov

The azide (B81097) itself can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages with alkyne-containing molecules. nih.govacs.org

The synthesis of the 5″-azido precursor typically starts from Neomycin B, involves protection of the existing amino groups (e.g., as carbamates), selective activation of the 5"-hydroxyl group, and subsequent displacement with an azide source like sodium azide. nih.gov This precursor is a crucial intermediate for creating libraries of novel neomycin derivatives for biological screening. nih.gov However, concerns about the safety of handling azido compounds and the cost of synthesis present challenges for large-scale production. nih.gov

Researchers have explored the synthesis of neomycin B dimers, where two neomycin molecules are joined by a linker, to enhance binding to their ribosomal RNA (rRNA) target. nih.govresearchgate.netrsc.org A particularly interesting approach involves linkers containing L-arginine residues. nih.govrsc.org Arginine's guanidinium (B1211019) group is positively charged and can form strong interactions with the phosphate (B84403) backbone of RNA, potentially increasing binding affinity. researchgate.net

The synthesis of these dimers often utilizes the 5″-azido neomycin B precursor. In one strategy, a dialkyne linker is first reacted with the azido-neomycin via click chemistry to form a triazole-linked dimer. nih.gov This dimer, containing a free carboxyl group on the linker, can then be further modified using solid-phase peptide synthesis to attach L-arginine residues, creating a small library of dimers with varying linker lengths and arginine content. nih.gov These studies have shown that arginine-linked dimers can bind to model rRNA A-site targets with higher affinity than the parent neomycin molecule. rsc.org

Evaluation of Modified Compounds for Altered Biological Activity or Resistance Profiles

A primary goal of synthesizing Framycetin (Neomycin B) derivatives is to overcome bacterial resistance, which is often mediated by aminoglycoside-modifying enzymes (AMEs). researchgate.net These enzymes inactivate the antibiotic by adding acetyl, phosphate, or adenyl groups. researchgate.net

Studies on modified compounds have yielded several key findings:

5"-Modified Derivatives: A facile synthetic protocol has been developed to create neomycin B derivatives with various modifications at the 5″ position. nih.govacs.org Testing of these synthetic derivatives against human pathogens revealed that some exhibit prominent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are typically highly resistant to aminoglycosides. nih.govacs.org For example, attaching linear acyl groups of specific lengths (C14 to C16) to the 5"-amino group resulted in compounds with significant activity against these resistant strains. nih.govfrontiersin.org

Arginine-Linked Dimers: While these dimers show increased binding affinity for the rRNA target, their direct antibacterial activity has been reported to be weaker than the parent neomycin. nih.govrsc.org However, their true value may lie in overcoming resistance. Several of the L-arginine-linked dimers were found to be very poor substrates for AMEs, particularly phosphotransferases like APH(2″)-Ia and APH(3′)-Ia. nih.gov This suggests that such dimers could be effective against infections caused by bacteria that produce these specific resistance enzymes. nih.gov

Other Modifications: Modifications at other positions, such as the N6′ and N6‴ positions, have been shown to enhance selectivity for the bacterial ribosome over human ribosomes without losing antibacterial activity. nih.govacs.org Conjugating neomycin to peptides like anoplin (B1578421) has also been shown to restore activity against resistant strains of E. coli and S. aureus. ibb.waw.placs.org

The table below summarizes the antibacterial activity of selected modified neomycin B derivatives against resistant bacterial strains.

| Compound | Modification | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM | Reference |

|---|---|---|---|---|

| Neomycin B (Parent) | - | S. aureus MRSA (ATCC BAA-44) | >512 | nih.gov |

| 5″-Deoxy-5″-tetradecanamidoneomycin B | C14 acyl chain at 5" position | S. aureus MRSA (ATCC BAA-44) | 8 | nih.gov |

| Neomycin B (Parent) | - | E. faecium VRE (ATCC 700221) | >512 | nih.gov |

| 5″-Deoxy-5″-tetradecanamidoneomycin B | C14 acyl chain at 5" position | E. faecium VRE (ATCC 700221) | 16 | nih.gov |

| NEO-anoplin[2-6] | Conjugated to stapled anoplin peptide | S. aureus MRSA (ATCC BAA1720) | 16 | ibb.waw.placs.org |

These findings demonstrate that chemical modification of the Framycetin scaffold is a viable and promising strategy for generating new antibiotic candidates to combat drug-resistant bacteria. acs.org

Framycetin in Environmental Research

Occurrence and Distribution in Environmental Matrices (e.g., water, soil)

The presence of Framycetin (B1674049) (referred to as Neomycin in environmental studies) in the environment is a consequence of its use in medicine and agriculture. nih.gov Inadequately treated wastewater from manufacturing facilities and households, as well as runoff from agricultural lands where it is used in livestock, are primary pathways for its entry into aquatic and terrestrial systems. jcbms.orghep.com.cn

Studies have reported the detection of Neomycin in various environmental samples. While it is reported less frequently than some other antibiotics, its presence in surface waters has been documented. researchgate.net For instance, the mean measured environmental concentration (MEC) of neomycin in surface waters has been reported with a maximum value of 1.18 µg/L. researchgate.net

In soil environments, the concentration of antibiotics like Neomycin can vary widely depending on the source of contamination, such as the application of manure from treated animals. hep.com.cn Reported residual concentrations of some antibiotic classes in agricultural soils can range from the low µg/kg to the mg/kg level. hep.com.cn However, specific and widespread data on Framycetin/Neomycin concentrations in soil remain limited. The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) coupled with various detectors and immunoassays, is crucial for the effective monitoring of Neomycin in environmental matrices like water and biological samples. nih.govresearchgate.nettandfonline.comwaters.com

Table 1: Reported Concentrations of Neomycin in Surface Water

| Environmental Matrix | Maximum Mean Concentration (µg/L) |

|---|---|

| Surface Water | 1.18 researchgate.net |

Degradation Pathways and Metabolites in Environmental Systems

The persistence and transformation of Framycetin in the environment are governed by both biotic and abiotic processes. Biodegradation is considered a key pathway for its removal. nih.gov

Recent research has identified microorganisms capable of degrading Neomycin. Strains of bacteria, such as Bacillus velezensis and Cupriavidus basilensis, isolated from mangrove soil and pharmaceutical wastewater, have demonstrated the ability to degrade Neomycin. nih.govresearchgate.net In laboratory settings, these bacteria have shown significant degradation rates, utilizing Neomycin as a sole carbon source or in co-metabolism with other nutrients. nih.govresearchgate.net For example, Bacillus velezensis achieved a degradation efficiency of 58.44% with the addition of soluble starch. nih.gov

Fungal species have also been shown to play a role in the biodegradation of Neomycin. The white-rot fungus Trametes versicolor and the ericoid mycorrhizal fungus Rhizoscyphus ericae have been documented to efficiently degrade this antibiotic. nih.govresearchgate.net Studies have shown that these fungi can biodegrade neomycin under co-metabolic conditions. researchgate.net One of the identified degradation products of Neomycin B is Neomycin A (also known as neamine). wikipedia.org Hydrolysis of Neomycin can also yield neamine (B104775) and neobiosamine B. nih.gov

Forced degradation studies under laboratory conditions have shown that Neomycin has poor stability in acidic, basic, and oxidative environments, indicating its susceptibility to chemical degradation. ekb.eg

Table 2: Microorganisms Involved in Neomycin Biodegradation

| Microorganism Type | Species | Degradation Efficiency/Findings | Reference(s) |

|---|---|---|---|

| Bacteria | Bacillus velezensis | 58.44% degradation with soluble starch | nih.gov |

| Bacteria | Cupriavidus basilensis | 50.83% degradation with ammonium (B1175870) sulfate (B86663) | nih.gov |

| Fungus | Trametes versicolor | Efficient degradation under co-metabolic conditions | nih.govresearchgate.net |

| Fungus | Rhizoscyphus ericae | Efficient degradation under co-metabolic conditions | nih.govresearchgate.net |

Ecological Impact Studies on Microbial Communities

The introduction of antibiotics like Framycetin into the environment can have significant impacts on the structure and function of natural microbial communities. msd.com The presence of these compounds can exert selective pressure, potentially leading to the development and spread of antibiotic resistance. nih.gov

In aquatic ecosystems, Neomycin has been shown to have toxic effects on various organisms. Chronic toxicity tests have determined the no-observed-effect concentration (NOEC) for the reproduction of Daphnia magna at 0.15 mg/L and for the survival of juvenile Oryzias latipes (Japanese rice fish) at 0.87 mg/L. nih.gov The predicted no-effect concentration (PNEC) for neomycin in freshwater has been determined to be 3.0 µg/L. nih.gov While average environmental concentrations may be below this level, higher concentrations in contaminated hotspots could pose an ecological risk. nih.gov

In soil, the effects of Neomycin on microbial communities have been investigated. Studies have shown that the addition of Neomycin to soil can alter the microbial community composition. researchgate.net For example, one study found that treatment with Neomycin caused a significant reduction in soil enzyme activity, which may be due to the loss of key microbial community members. researchgate.net It was also observed that while some bacteria like Pseudomonas disappeared in soils treated with Neomycin, others like gammaproteobacteria were able to survive. researchgate.net Another study demonstrated that while some antibiotics remain bioactive in soil, Neomycin, along with tetracycline (B611298) and ciprofloxacin, was largely neutralized, presumably through adsorption to soil particles, which could limit its selective pressure on soil bacteria. asm.org

Table 3: Ecotoxicological Data for Neomycin

| Organism | Endpoint | Concentration | Reference |

|---|---|---|---|

| Daphnia magna (Water flea) | 21-day No-Observed-Effect Concentration (Reproduction) | 0.15 mg/L | nih.gov |

| Oryzias latipes (Japanese rice fish) | 40-day No-Observed-Effect Concentration (Survival) | 0.87 mg/L | nih.gov |

| Freshwater Environment | Predicted No-Effect Concentration (PNEC) | 3.0 µg/L | nih.gov |

| Daphnia magna (Water flea) | 48-hour EC50 | > 72 mg/L | merck.com |

| Americamysis | 96-hour LC50 | 39 mg/L | merck.com |

Future Research Directions and Open Questions

Elucidation of Uncharacterized Molecular Mechanisms

While the primary mechanism of Framycetin's action—disruption of protein synthesis via binding to the 30S ribosomal subunit—is well-documented, a deeper understanding of its complete molecular activity is still needed. nih.govdrugbank.com Framycetin's binding disrupts the decoding site near nucleotide 1400 on the 16S rRNA, which interacts with the tRNA anticodon. nih.gov This leads to several downstream effects, including interference with the initiation complex and the breakup of polysomes into nonfunctional monosomes. nih.govdrugbank.com

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The chemical synthesis of aminoglycosides like Framycetin (B1674049) is notoriously challenging due to their complex structures, often requiring lengthy processes with extensive use of protection and deprotection steps. ucl.ac.uk This complexity drives the search for more efficient and sustainable production methods. Future research is increasingly focused on biocatalytic, chemoenzymatic, and synthetic biology approaches to generate novel aminoglycoside analogues. ucl.ac.uknih.gov

Biocatalysis, which uses enzymes for chemical transformations, offers high selectivity and efficiency. ucl.ac.uk For aminoglycosides, enzymes like transaminases can be used for regioselective modifications, allowing for the creation of new derivatives with potentially enhanced properties. ucl.ac.uk For example, a two-step chemoenzymatic route using a transaminase followed by reductive amination has been shown to generate novel gentamicin (B1671437) analogues, some of which were potent against resistant Escherichia coli. ucl.ac.uk Similar strategies could be applied to Framycetin to create a library of new compounds. Furthermore, exploring the in vivo biosynthesis of aminoglycosides in host organisms like Bacillus subtilis presents a promising avenue for sustainable production. ucl.ac.uk Modifying the carbohydrate structures of existing antibiotics like Framycetin through chemoenzymatic methods could enhance their potency and extend their activity against resistant strains. acs.org

Advanced Computational Modeling for Precise Interaction Prediction

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for predicting how drugs like Framycetin interact with their targets. nih.govinderscience.com These techniques allow researchers to model the binding of Framycetin to bacterial ribosomes at an atomic level, providing insights that can guide the development of new, more potent derivatives.